N-cyclopropyl-2-fluoropyridine-4-carboxamide
Description
N-cyclopropyl-2-fluoropyridine-4-carboxamide is a fluorinated pyridine derivative featuring a carboxamide group at the 4-position of the pyridine ring and a cyclopropyl substituent on the amide nitrogen. The cyclopropyl group is notable for its rigidity and metabolic stability compared to linear alkyl chains, making it a common motif in medicinal chemistry .
Properties
Molecular Formula |
C9H9FN2O |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
N-cyclopropyl-2-fluoropyridine-4-carboxamide |
InChI |
InChI=1S/C9H9FN2O/c10-8-5-6(3-4-11-8)9(13)12-7-1-2-7/h3-5,7H,1-2H2,(H,12,13) |
InChI Key |
OWHJSKSZNOHUFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropylation of a pyridine derivative followed by fluorination and subsequent carboxamide formation. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-fluoropyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
N-cyclopropyl-2-fluoropyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-fluoropyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyridine Ring
Halogenation Effects
- Fluorine vs. Chlorine/Methyl : The 2-fluoro substituent in the target compound enhances electronegativity and may improve bioavailability compared to bulkier groups like chlorine (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid, CAS 89581-58-8 ) or methyl. Fluorine’s small size and high electronegativity can optimize interactions with hydrophobic pockets in enzymes or receptors.
Heterocycle Core Differences
- Pyridine vs. Pyrimidine : Pyrimidine-based analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid ) contain two nitrogen atoms, increasing electron deficiency and altering solubility and hydrogen-bonding capacity. Pyridine derivatives like the target compound may exhibit better membrane permeability due to reduced polarity.
Carboxamide Substituent Modifications
N-Cyclopropyl vs. N-Alkyl Groups
- The cyclopropyl group in the target compound provides steric hindrance and metabolic stability, contrasting with N-methyl or N-ethyl analogs. For example, coupling reactions involving cyclopropanamine derivatives (e.g., 1-(pyrimidin-2-yl)cyclopropanamine ) are common in synthesizing such compounds. Cyclopropyl’s rigid structure may reduce off-target interactions compared to flexible alkyl chains.
Hypothetical Comparative Data Table
Research Findings and Implications
- Metabolic Stability : Cyclopropyl-containing carboxamides resist oxidative metabolism in cytochrome P450 enzymes more effectively than N-alkyl analogs, as seen in related compounds .
- Solubility Trade-offs : Fluorine’s electronegativity may reduce aqueous solubility compared to methyl groups but improve permeability.
Biological Activity
N-cyclopropyl-2-fluoropyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group and a fluorinated pyridine ring, which contribute to its unique chemical properties. The presence of the fluorine atom enhances the compound's binding affinity to various biological targets, while the cyclopropyl group may influence its steric and electronic characteristics.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. Notably, it has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways and as a modulator of neurotransmitter receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes that play critical roles in cellular signaling and metabolism.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for conditions like schizophrenia and depression.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as U937 (human myeloid leukemia). The structure-activity relationship (SAR) analysis indicates that modifications to the cyclopropyl moiety could enhance its anticancer efficacy.
Research Findings
A summary of significant research findings related to this compound is presented in the table below:
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Cancer Cell Proliferation : In vitro assays demonstrated that this compound inhibited the growth of U937 cells with an IC50 value indicating effective cytotoxicity. Further investigations into the SAR suggested that modifications could lead to enhanced potency against other cancer types.
- Neurological Applications : Research into the modulation of serotonin receptors indicated that this compound could influence mood regulation and anxiety responses, warranting further exploration as a potential treatment for psychiatric disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
